molecular formula C24H21NO4 B613613 Fmoc-Phe-OH-15N CAS No. 125700-32-5

Fmoc-Phe-OH-15N

Cat. No.: B613613
CAS No.: 125700-32-5
M. Wt: 388.43
InChI Key: SJVFAHZPLIXNDH-LJSUXKQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N: is a derivative of L-phenylalanine, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is commonly used in peptide synthesis due to its stability and the ease with which the fluorenylmethoxycarbonyl group can be removed under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N typically involves the protection of the amino group of L-phenylalanine-15N with the fluorenylmethoxycarbonyl group. This can be achieved by reacting L-phenylalanine-15N with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate .

Industrial Production Methods: : Industrially, the production of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated peptide synthesizers .

Chemical Reactions Analysis

Types of Reactions: : N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N undergoes several types of chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include piperidine for deprotection, sodium bicarbonate for neutralization, and various oxidizing and reducing agents depending on the desired transformation .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with piperidine yields L-phenylalanine-15N .

Mechanism of Action

The primary mechanism by which N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N exerts its effects is through its role as a protected amino acid in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. This protection is removed under basic conditions, typically using piperidine, allowing the amino group to participate in peptide bond formation .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other fluorenylmethoxycarbonyl-protected amino acids such as:

Uniqueness: : The uniqueness of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N lies in its nitrogen-15 isotopic label, which makes it particularly useful for NMR studies. This isotopic labeling provides detailed information about the structure and dynamics of peptides and proteins, which is not possible with non-labeled compounds .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i25+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVFAHZPLIXNDH-LJSUXKQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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